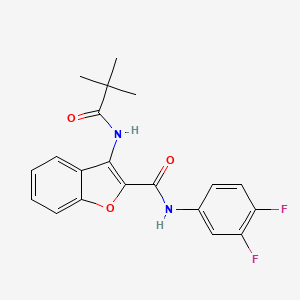

N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include retrosynthetic analysis, which is the process of deconstructing a complex molecule into simpler molecules or readily available starting materials .Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, its stereochemistry, and how these factors might influence its properties and reactivity .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like molecular weight, solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Crystal Structure Analysis

- Synthesis and Structural Characterization : The synthesis of similar compounds like N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide involves processes like amidation of carboxylic acid and esterification of phenolic hydroxy groups. These compounds have been analyzed using single-crystal X-ray diffraction, revealing insights into their molecular structure and stability, as demonstrated in compounds synthesized from diflunisal (Zhong et al., 2010).

Biological Activity

- Potential in Cancer Research : Certain N-carboxamide derivatives have shown cytotoxic effects on specific cancer cell lines, such as the MDA-MB-435-S-F breast cancer cell line. This indicates the potential application of N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide in cancer research (Kelly et al., 2007).

Fluorescence Sensing

- Fluorescence "Turn-On" Sensing : Compounds with a similar structure to N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide have been utilized in fluorescence enhancement upon binding to carboxylate anions. This application can be critical in chemical sensing and molecular recognition technologies (Kim & Ahn, 2008).

Polymer Chemistry

- Polymer Synthesis and Properties : In the field of polymer chemistry, such compounds contribute to the synthesis of aromatic polyamides and influence the properties like solubility and thermal stability of the polymers. This aspect can be crucial for developing new materials with specific characteristics (Hsiao & Yu, 1996).

Antipathogenic Activity

- Antimicrobial and Antipathogenic Applications : Certain carboxamide derivatives exhibit significant antipathogenic activity, particularly against bacteria known for their ability to grow in biofilms. This suggests a potential application in developing antimicrobial agents (Limban et al., 2011).

Drug Synthesis

- Role in Drug Synthesis and Modification : The structure of N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide is relevant in the synthesis of various drugs. For instance, its analogues have been synthesized and evaluated as inhibitors for specific enzymes, suggesting its importance in medicinal chemistry (Patel et al., 2014).

Spectroscopic Analysis

- Spectroscopic Applications : Similar carboxamides have been studied for their absorption and fluorescence spectra in various solvents, indicating their potential use in spectroscopic analysis and molecular studies (Patil et al., 2011).

Catalysts in Chemical Reactions

- Use in Kinetic Resolution : In the field of organic synthesis, carboxamides including N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide can be used as catalysts in the kinetic resolution of racemic compounds. This application is valuable for producing optically active carboxylic esters (Shiina et al., 2010).

Mécanisme D'action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Safety and Hazards

Propriétés

IUPAC Name |

N-(3,4-difluorophenyl)-3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O3/c1-20(2,3)19(26)24-16-12-6-4-5-7-15(12)27-17(16)18(25)23-11-8-9-13(21)14(22)10-11/h4-10H,1-3H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDSCZQKBBABIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2851397.png)

![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2851398.png)

![N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2851406.png)

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2851408.png)

![7-(2-fluorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2851409.png)

![Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2851411.png)

![N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide](/img/structure/B2851416.png)